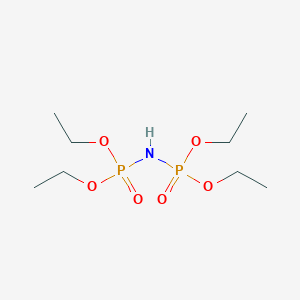
Tetraethyl imidodiphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl imidodiphosphate is an organophosphorus compound with the molecular formula C8H21NO6P2. It is a tetraethyl ester of imidodiphosphate and is known for its unique chemical properties and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyl imidodiphosphate can be synthesized through a multi-step reaction process. One common method involves the use of diethyl chlorophosphate as a starting compound. The synthesis typically involves the following steps :
Reaction with Ammonia: Diethyl chlorophosphate reacts with ammonia to form diethyl phosphoramidate.
Cyclization: The diethyl phosphoramidate undergoes cyclization to form imidodiphosphate.
Esterification: The imidodiphosphate is then esterified with ethanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl imidodiphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different phosphoramidates.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various phosphates, phosphoramidates, and substituted imidodiphosphates .
Scientific Research Applications
Tetraethyl imidodiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It is studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of tetraethyl imidodiphosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include inhibition of phosphorylation processes and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidodiphosphate: The parent compound of tetraethyl imidodiphosphate.
Adenylyl imidodiphosphate: A derivative with an adenylyl group.
Phosphoramidates: Compounds with similar phosphorus-nitrogen-phosphorus bonds.
Uniqueness
This compound is unique due to its tetraethyl ester structure, which imparts distinct chemical properties and reactivity compared to its analogs. Its ester groups make it more soluble in organic solvents and enhance its reactivity in esterification and substitution reactions .
Properties
CAS No. |
2423-98-5 |
|---|---|
Molecular Formula |
C8H21NO6P2 |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
[(diethoxyphosphorylamino)-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C8H21NO6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-8H2,1-4H3,(H,9,10,11) |
InChI Key |
UBZAYQFNNNKKKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


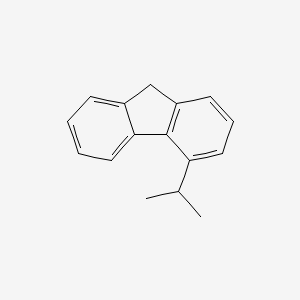

![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
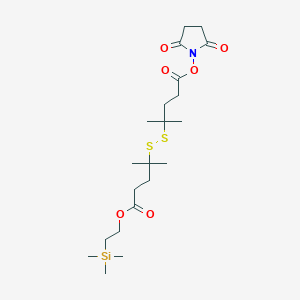
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)

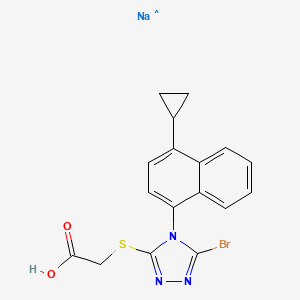

![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)

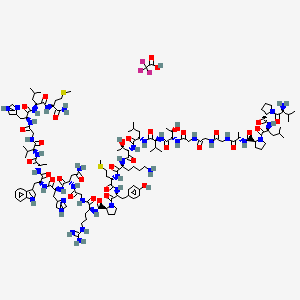
![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)

